Doxorubicin hydrochloride (liposomal) is an antineoplastic prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain types of cancer, including ovarian cancer, multiple myeloma, and AIDS-related Kaposi sarcoma.
Kaposi sarcoma is caused by infection with human herpesvirus-8 (HHV-8). HHV-8 infection can be an opportunistic infection (OI) of HIV.
Doxorubicin is a cytotoxic anthracycline antibiotic isolated from cultures of Streptomyces peucetius var. caesius along side with daunorubicin, another cytotoxic agent, in 1970. Although they both have aglyconic and sugar moieties, doxorubicin's side chain terminates with a primary alcohol group compared to the methyl group of daunorubicin. Although its detailed molecular mechanisms have yet to be understood, doxorubicin is generally thought to exert its effect through DNA intercalation, which eventually leads to DNA damage and the generation of reactive oxygen species. Thanks to its efficacy and broad effect, doxorubicin was approved by the FDA in 1974 to treat a variety of cancer, including but not limited to breast, lung, gastric, ovarian, thyroid, non-Hodgkin’s and Hodgkin’s lymphoma, multiple myeloma, sarcoma, and pediatric cancers. However, one of the major side effects of doxorubicin is cardiotoxicity, which excludes patients with poor heart function and requires treatment termination once the maximally tolerated cumulative dose is reached.
Doxorubicin is an Anthracycline Topoisomerase Inhibitor. The mechanism of action of doxorubicin is as a Topoisomerase Inhibitor.
Doxorubicin is a natural product found in Talaromyces aculeatus, Hamigera fusca, and other organisms with data available.
Doxorubicin is an anthracycline antibiotic with antineoplastic activity. Doxorubicin, isolated from the bacterium Streptomyces peucetius var. caesius, is the hydroxylated congener of daunorubicin. Doxorubicin intercalates between base pairs in the DNA helix, thereby preventing DNA replication and ultimately inhibiting protein synthesis. Additionally, doxorubicin inhibits topoisomerase II which results in an increased and stabilized cleavable enzyme-DNA linked complex during DNA replication and subsequently prevents the ligation of the nucleotide strand after double-strand breakage. Doxorubicin also forms oxygen free radicals resulting in cytotoxicity secondary to lipid peroxidation of cell membrane lipids; the formation of oxygen free radicals also contributes to the toxicity of the anthracycline antibiotics, namely the cardiac and cutaneous vascular effects.
Doxorubicin is only found in individuals that have used or taken this drug. It is antineoplastic antibiotic obtained from Streptomyces peucetius. It is a hydroxy derivative of daunorubicin. [PubChem]Doxorubicin has antimitotic and cytotoxic activity through a number of proposed mechanisms of action: Doxorubicin forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes.
Antineoplastic antibiotic obtained from Streptomyces peucetius. It is a hydroxy derivative of DAUNORUBICIN.
See also: Doxorubicin Hydrochloride (has salt form).
Doxorubicin
CAS No.: 23214-92-8
Cat. No.: VC0003989
Molecular Formula: C27H29NO11
Molecular Weight: 543.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 23214-92-8 |
---|---|
Molecular Formula | C27H29NO11 |
Molecular Weight | 543.5 g/mol |
IUPAC Name | (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
Standard InChI | InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,17-,22+,27-/m0/s1 |
Standard InChI Key | AOJJSUZBOXZQNB-TZSSRYMLSA-N |
Isomeric SMILES | C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O |
Impurities | (8S,10S)-10[(3-amino-2,3,6-trideoxy-alpha-levo-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione (8S,10S)-10[(3-amino-2,3,6-trideoxy-alpha-levo-lyxo-hexopyranosyl)oxy]-8-(bromoacetyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione Daunorubicin Doxorubicinone |
SMILES | CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O |
Canonical SMILES | CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O |
Appearance | Orange red solid |
Colorform | Red, crystalline solid |
Melting Point | 229-231 °C 230 °C MELTING POINT: 205 °C WITH DECOMP; PKA: 8.22; ALMOST ODORLESS; HYGROSCOPIC /HYDROCHLORIDE/ 204 - 205 °C |
Biosynthesis and Industrial Production
Microbial Biosynthesis Pathways
Doxorubicin biosynthesis begins with the polyketide synthase (PKS)-mediated formation of the aglycone core, followed by glycosylation with daunosamine. The key enzyme DoxA, a cytochrome P450 oxidase, hydroxylates daunorubicin at C-14 to yield doxorubicin . Genetic studies reveal that most Streptomyces strains harbor silent doxA homologs, enabling yield optimization through plasmid overexpression or promoter engineering .
Fermentation and Semi-Synthetic Methods
Commercial production relies on fed-batch fermentation using engineered Streptomyces lividans TK24 strains, achieving titers of 2.1 g/L . Semi-synthetic routes involving daunorubicin bromination and hydrolysis face challenges like low yields (<35%) and impurity generation .
Table 1: Comparison of Doxorubicin Production Methods
Method | Yield (kg/year) | Cost ($/kg) | Key Challenges |
---|---|---|---|
Wild-type Fermentation | 120 | 1.37M | Low titer, byproduct formation |
Engineered Strains | 225 | 1.1M | Metabolic burden, stability |
Semi-Synthetic | 80 | 1.5M | Multi-step purification |
Mechanisms of Antitumor Activity
DNA Intercalation and Topoisomerase II Inhibition
Doxorubicin intercalates between DNA base pairs via its anthraquinone ring, inducing torsional stress that displaces histones and destabilizes nucleosomes . This intercalation stabilizes the topoisomerase II-DNA cleavage complex, preventing religation of double-strand breaks. Single-molecule studies show that 10 μM doxorubicin increases DNA cleavage rates by 8-fold .
Reactive Oxygen Species (ROS) Generation
The one-electron reduction of doxorubicin by NADPH dehydrogenases generates semiquinone radicals, which redox-cycle to produce superoxide (O₂⁻) and hydroxyl radicals (- OH). In cardiomyocytes, ROS levels increase 3.5-fold post-treatment, causing lipid peroxidation and mitochondrial dysfunction .
Table 2: Primary Mechanisms of Doxorubicin Cytotoxicity
Mechanism | Key Enzymes/Pathways | Cellular Outcome |
---|---|---|
DNA intercalation | Topoisomerase II inhibition | Replication arrest, apoptosis |
ROS production | NADPH dehydrogenase, XO | Membrane damage, ferroptosis |
Ceramide signaling | Sphingomyelinase, CREB3L1 | Cell cycle arrest, autophagy |
Pharmacokinetics and Metabolism
Absorption and Distribution
Following IV administration, doxorubicin exhibits a triphasic elimination profile: rapid distribution (t₁/₂α = 5 min), intermediate phase (t₁/₂β = 2.4 hr), and terminal phase (t₁/₂γ = 28.6 hr) . Its large volume of distribution (Vd = 1,014 L/m²) reflects extensive tissue binding, particularly in the liver and spleen . Protein binding is 75%, independent of concentration up to 1.1 µg/mL .
Metabolic Pathways and Excretion
Hepatic CYP3A4 and CYP2D6 mediate doxorubicin’s two-electron reduction to doxorubicinol (active metabolite) and aglycones (cardiotoxic) . Biliary excretion accounts for 40% of elimination, with <12% recovered in urine .
Table 3: Pharmacokinetic Parameters of Doxorubicin
Parameter | Value (Mean ± SD) | Population Variability |
---|---|---|
Clearance (CL) | 324–809 mL/min/m² | 45% CV |
AUC (50 mg/m² dose) | 2.1 ± 0.4 µg·hr/mL | Hepatic impairment ↑ |
Doxorubicinol AUC ratio | 0.5 | CYP2D6 polymorphisms |
Adverse Effects and Cardiotoxicity Mitigation
Dose-Dependent Cardiotoxicity
Cumulative doses >450 mg/m² increase heart failure risk to 26%, mediated by ROS-induced mitochondrial DNA damage and impaired fatty acid oxidation . Myocardial biopsies reveal a 60% reduction in ATP levels and disrupted sarcoplasmic reticulum calcium handling .
Protective Agents and Formulations
Liposomal doxorubicin (e.g., Doxil®) reduces cardiotoxicity incidence by 50% through preferential tumor uptake . Adjunct dexamethasone (10:1 dose ratio) enhances catalase activity 3-fold, while resveratrol pre-treatment lowers ROS by 40% in murine models .
Table 4: Strategies to Mitigate Doxorubicin Cardiotoxicity
Strategy | Mechanism | Efficacy (Risk Reduction) |
---|---|---|
Liposomal formulation | Reduced myocardial uptake | 50% |
Dexamethasone co-admin | Antioxidant upregulation | 35% |
Resveratrol pre-treatment | SIRT1 activation | 40% |
Emerging Research and Future Directions
Ceramide-Mediated Apoptosis
Recent work implicates doxorubicin-induced ceramide synthesis in CREB3L1 cleavage, a regulator of lipid metabolism. Overexpression of CREB3L1 in MDA-MB-231 cells increases apoptosis 4.2-fold, suggesting novel targets for synergy .
Nanoparticle Delivery Systems
Phase I trials of pH-sensitive nanoparticles (e.g., PK1) show a 70% increase in tumor doxorubicin concentration versus free drug, with 30% lower cardiotoxicity .
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